Enpatoran - 2101938-42-3

Enpatoran

Catalog Number: EVT-3461867
CAS Number: 2101938-42-3
Molecular Formula: C16H15F3N4
Molecular Weight: 320.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Enpatoran is an orally bioavailable toll-like receptor type 7 and 8 (TLR 7/8) dual antagonist, with potential anti-inflammatory and immunomodulating activities. Upon oral administration, enpatoran binds to and inhibits the activity of TLR7 and 8, thereby inhibiting TLR7/8-mediated pathways. This may inhibit the production of pro-inflammatory cytokines, and block the activation of immune responses. TLR7 and 8, members of the TLR family, play fundamental roles in the activation of the innate immune system, myeloid cell responses and tumor antigen presentation.
Source and Classification

Enpatoran is derived from research focused on developing selective antagonists for TLR7 and TLR8, which are critical in mediating inflammatory responses. The compound has been synthesized and characterized in various studies, highlighting its specificity and potency against these receptors. Its classification falls under small-molecule immunomodulators, with a chemical structure that allows it to interact selectively with TLR7 while sparing TLR8 and other Toll-like receptors.

Synthesis Analysis

Methods of Synthesis

The synthesis of Enpatoran involves several key steps:

  1. Starting Materials: The synthesis begins with commercially available pyrazolo[1,5-a]quinoxaline derivatives.
  2. Reactions: Key reactions include:
    • Alkylation: Introducing alkyl chains to enhance receptor binding affinity.
    • Functional Group Modification: Adjustments to amine and carbonyl groups to optimize solubility and selectivity.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity levels suitable for biological testing.

Technical details regarding the specific reaction conditions (temperature, solvent systems) are typically proprietary but involve standard organic synthesis protocols.

Molecular Structure Analysis

Structure and Data

Enpatoran has a complex molecular structure characterized by:

  • Core Structure: A pyrazolo[1,5-a]quinoxaline framework.
  • Substituents: Various alkyl groups that enhance its binding efficacy to TLR7.
  • Molecular Formula: C₁₄H₁₈N₄O.
  • Molecular Weight: Approximately 258.32 g/mol.

The three-dimensional structure can be modeled using computational chemistry software, allowing visualization of the binding interactions with the TLR7 receptor.

Chemical Reactions Analysis

Reactions Involving Enpatoran

Enpatoran primarily functions as an antagonist in biological systems:

  • Competitive Inhibition: It competes with natural ligands for binding to TLR7, thereby inhibiting downstream signaling pathways associated with immune activation.
  • Selectivity Profile: It exhibits minimal activity against TLR8 and does not interfere with other TLRs (such as TLR4), making it a highly selective compound.

Technical details of these interactions often involve kinetic studies to determine IC₅₀ values, which quantify the concentration needed to inhibit 50% of the receptor activity.

Mechanism of Action

Process and Data

The mechanism by which Enpatoran exerts its effects involves:

  1. Binding to TLR7: Enpatoran binds specifically to the ligand-binding domain of TLR7.
  2. Inhibition of Cytokine Production: Upon binding, it prevents the receptor from activating downstream signaling cascades that lead to the production of pro-inflammatory cytokines such as interferon-alpha and tumor necrosis factor-alpha.
  3. Impact on Immune Cells: Studies show that Enpatoran effectively reduces cytokine secretion in peripheral blood mononuclear cells when stimulated by TLR7 agonists.

Data supporting this mechanism includes IC₅₀ values demonstrating high potency (e.g., 4 nM against human PBMCs) and competitive binding assays confirming its antagonistic properties.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in common organic solvents; specific solubility data may vary based on formulation conditions.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Shows reactivity consistent with typical small-molecule pharmaceuticals, including potential interactions with nucleophiles or electrophiles during synthesis or formulation.

Relevant analyses often include spectroscopic methods (NMR, IR) and chromatographic techniques (HPLC) to confirm purity and structural integrity.

Applications

Scientific Uses

Enpatoran has potential applications in various fields:

  • Autoimmune Disease Treatment: By inhibiting TLR7-mediated pathways, it may help manage conditions like lupus or rheumatoid arthritis.
  • Cancer Therapy: Its ability to modulate immune responses could enhance anti-tumor immunity or reduce inflammation associated with tumor progression.
  • Research Tool: Enpatoran serves as a valuable tool for studying TLR signaling pathways in vitro and in vivo, aiding the development of further immunomodulatory therapies.
Molecular Mechanisms of TLR7/8 Inhibition

Structural Basis of Enpatoran-TLR7/8 Interaction

Enpatoran (chemical formula: C₁₆H₁₅F₃N₄; molecular weight: 320.32 g/mol) is a quinoline-derivative small molecule that functions as a potent and selective dual antagonist of Toll-like receptors 7 and 8 (TLR7/8) [5] [7]. Structural studies reveal that enpatoran binds within the dimerization interface of TLR8, stabilizing the receptor in an inactive "resting state" conformation [5] [9]. This binding occurs at a hydrophobic pocket formed by leucine-rich repeat (LRR) modules, specifically involving LRR14-LRR20, which prevents the structural rearrangements required for receptor activation [6] [9]. Cryo-electron microscopy (cryo-EM) analyses demonstrate that enpatoran binding locks the TLR8 homodimer in a symmetrical "m-shaped" configuration, sterically hindering ligand access to the ssRNA-binding site on the concave surface [5] [9]. While high-resolution structural data for TLR7-enpatoran complexes remains limited, biochemical evidence suggests a similar mechanism of action due to the high structural homology between TLR7 and TLR8 ligand-binding domains [5] [6].

Key Structural Interactions:

  • Hydrophobic Pocket Occupation: The trifluoromethyl piperidine moiety of enpatoran inserts deep into a hydrophobic cavity formed by conserved phenylalanine residues (e.g., Phe405 in TLR8) [5].
  • Z-Loop Stabilization: Enpatoran binding maintains the proteolytically cleaved Z-loop region (between LRR14-LRR15) in a non-receptive conformation, preventing dimer reorganization [6] [10].
  • Disulfide Bond Preservation: The inhibitor maintains the Cys98-Cys475 disulfide bond critical for restraining TLR8 dynamics [6].

Table 1: Structural Features of Enpatoran-TLR8 Interaction

Interaction SiteFunctional DomainConformational Effect
LRR14-LRR20 interfaceDimerization interfaceStabilizes inactive "m-shaped" homodimer
Z-loop (LRR14-LRR15)Proteolytic cleavage sitePrevents dimer reorganization
Hydrophobic pocket (Phe405)Ligand-binding pocketBlocks ssRNA/agonist access
Cys98-Cys475Structural stabilityMaintains restrained receptor dynamics

Selective Antagonism of Endosomal TLR Signaling Pathways

Enpatoran exhibits nanomolar potency against human TLR7 (IC₅₀: 40–100 nM) and TLR8 (IC₅₀: 60–150 nM), with minimal activity against other endosomal TLRs (TLR3, TLR9) or cell-surface TLRs [5] [6]. This selectivity was confirmed using HEK-Blue reporter cell lines overexpressing individual TLRs, where enpatoran inhibited R848 (TLR7/8 agonist)-induced NF-κB activation by >90% at 1 μM, while showing no inhibition of TLR3 (poly(I:C)-activated) or TLR9 (ODN 2006-activated) signaling [5]. Notably, enpatoran demonstrates species-specific activity: it effectively inhibits mouse TLR7 but not mouse TLR8 due to sequence divergence in the ligand-binding pocket [5] [6].

The compound antagonizes both major downstream pathways of TLR7/8:

  • NF-κB Pathway: Enpatoran prevents phosphorylation of IκBα and subsequent nuclear translocation of NF-κB in monocytes and plasmacytoid dendritic cells (pDCs) [1] [10].
  • IRF Pathway: It blocks TLR7-mediated IRF7 nuclear translocation in pDCs, suppressing interferon-α (IFN-α) production [1] [6].

Table 2: Enpatoran Selectivity Profile Across TLR Subtypes

TLR SubtypeAgonist UsedEnpatoran IC₅₀Max Inhibition at 1 μM
hTLR7R848 (100 ng/mL)40–100 nM>95%
hTLR8TL8-506 (100 ng/mL)60–150 nM>90%
mTLR7R848 (300 ng/mL)50–120 nM>90%
mTLR8TL8-506 (3 µg/mL)>10 μM<10%
hTLR3Poly(I:C) (50 ng/mL)>10 μM<5%
hTLR9ODN 2006 (500 ng/mL)>10 μM<5%

Modulation of Downstream NF-κB and IRF7 Activation

Enpatoran disrupts TLR7/8 signaling cascades by inhibiting the assembly of the myddosome complex, which consists of MyD88, IRAK4, and IRAK1 [6] [10]. This blockade prevents the phosphorylation-dependent activation of IRAK1, abrogating its interaction with TRAF6 [6] [10]. Consequently, two critical downstream pathways are suppressed:

NF-κB Pathway Suppression:

  • Prevents TRAF6-mediated K63-linked polyubiquitination of TAK1
  • Inhibits IKKβ phosphorylation, stabilizing the IκBα-NF-κB complex
  • Reduces nuclear translocation of NF-κB p65 subunit by >80% at 100 nM in human PBMCs [1] [8]

IRF7 Pathway Suppression:

  • Blocks IRAK1-dependent phosphorylation of IRF7
  • Inhibits nuclear translocation of IRF7 in pDCs, reducing IFN-α secretion by 60–90% (IC₉₀: 22.1 ng/mL) [1] [6]
  • Suppresses expression of interferon-stimulated genes (ISGs) such as MX1 and IFIT1 [6] [10]

In primary cells from systemic lupus erythematosus (SLE) patients, enpatoran (1 μM) reduces R848-induced production of pro-inflammatory cytokines by 70–90% (TNF-α, IL-6) and IFN-α by 60–80% [4] [8]. Population pharmacokinetic/pharmacodynamic (PopPK/PD) modeling using phase I data demonstrates that enpatoran concentrations >15.5 ng/mL maintain >90% inhibition of IL-6 secretion, while >22.1 ng/mL achieves >90% IFN-α inhibition over 24 hours [1].

Table 3: Enpatoran Effects on Downstream Signaling Molecules

Downstream TargetEffect of EnpatoranFunctional Consequence
MyD88-IRAK4 ComplexPrevents IRAK1 recruitmentMyddosome assembly failure
TAK1Reduces K63-linked ubiquitination by >70%NF-κB/MAPK pathway inhibition
IKKβDecreases phosphorylation by 85–95%IκBα stabilization, NF-κB nuclear exclusion
IRF7Blocks phosphorylation and nuclear translocation60–90% reduction in IFN-α production
ISG ExpressionSuppresses MX1, IFIT1, OAS1 transcriptionAttenuation of interferon signature

The differential inhibition of cytokine pathways is clinically significant: enpatoran more potently suppresses IL-6 (IC₅₀: 1.2 ng/mL) than IFN-α (IC₅₀: 8.3 ng/mL), enabling selective modulation of hyperinflammation while preserving partial antiviral immunity [1] [8]. This pharmacological profile positions enpatoran as a promising candidate for diseases driven by dysregulated endosomal TLR signaling, including lupus and cytokine storm syndromes.

Properties

CAS Number

2101938-42-3

Product Name

Enpatoran

IUPAC Name

5-[(3R,5S)-3-amino-5-(trifluoromethyl)piperidin-1-yl]quinoline-8-carbonitrile

Molecular Formula

C16H15F3N4

Molecular Weight

320.31 g/mol

InChI

InChI=1S/C16H15F3N4/c17-16(18,19)11-6-12(21)9-23(8-11)14-4-3-10(7-20)15-13(14)2-1-5-22-15/h1-5,11-12H,6,8-9,21H2/t11-,12+/m0/s1

InChI Key

BJXYHBKEQFQVES-NWDGAFQWSA-N

SMILES

C1C(CN(CC1N)C2=C3C=CC=NC3=C(C=C2)C#N)C(F)(F)F

Canonical SMILES

C1C(CN(CC1N)C2=C3C=CC=NC3=C(C=C2)C#N)C(F)(F)F

Isomeric SMILES

C1[C@@H](CN(C[C@@H]1N)C2=C3C=CC=NC3=C(C=C2)C#N)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.